6-Hydroxy-2-methylbenzofuran-3-carboxylic acid
Overview
Description
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is an organic compound with the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol . It is a white crystalline solid with a distinct aromatic odor. This compound is sparingly soluble in water but can dissolve in organic solvents such as ether and dichloromethane . It is primarily used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid typically involves the hydrogenation of 6-methylnaphtho[2,1-b]furan followed by acid-catalyzed carboxylation . This method is commonly employed in laboratory settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C-6 position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and is used in the study of reaction mechanisms and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is crucial for its biological activity, and the carboxylic acid group plays a significant role in its binding affinity to target molecules . The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid can be compared with other similar compounds, such as:
- 2-Benzofurancarboxaldehyde
- 3-Furoic acid
- Coumarin-3-carboxylic acid
- 3-Thiophenecarboxaldehyde
These compounds share structural similarities but differ in their functional groups and specific properties
Biological Activity
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid (C₁₀H₈O₄) is an organic compound characterized by a benzofuran structure, which consists of a fused benzene and furan ring. The presence of a hydroxyl group at the 6-position and a carboxylic acid group at the 3-position enhances its chemical reactivity and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural attributes, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Structural Features:
- Benzofuran Core: A fused benzene and furan ring system.
- Hydroxyl Group (-OH): Located at the 6-position, potentially involved in hydrogen bonding.
- Carboxylic Acid Group (-COOH): Positioned at the 3-position, enhancing solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
-
Antimicrobial Activity:
- The compound has shown potential as an inhibitor against certain enzymes involved in bacterial cell wall synthesis. Its structural similarity to other bioactive compounds suggests possible anti-inflammatory and antimicrobial properties, although further studies are needed to fully elucidate these effects .
-
Anticancer Properties:
- In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma). The structure-activity relationship (SAR) analysis indicates that modifications to the benzofuran structure can enhance cytotoxicity .
- For instance, derivatives of benzofuran with specific substitutions exhibited significant antiproliferative activity, with some compounds showing IC50 values below 50 µM against cancer cells . The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .
- Mechanism of Action:
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of this compound:
Properties
IUPAC Name |
6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-9(10(12)13)7-3-2-6(11)4-8(7)14-5/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVELFLPOFDICQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622867 | |
Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854515-52-9 | |
Record name | 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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